tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate
Description
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative widely utilized in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a propionyl group (CH₂CH₂CO) at the 1-position and a tert-butoxycarbonyl (Boc)-protected methylcarbamate group at the 4-position. This structural motif is common in intermediates for drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules where the Boc group serves as a temporary amine-protecting group .
Properties
IUPAC Name |
tert-butyl N-[(1-propanoylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-12(17)16-8-6-11(7-9-16)10-15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWWTOAGNFPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-propionylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.
Chemical Reactions Analysis
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate serves as an intermediate in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications across multiple domains.
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties. Its efficacy is being studied in various biological contexts, particularly regarding its interactions with cellular mechanisms.
Medicine
The compound is under investigation for its therapeutic applications, particularly in drug development aimed at treating diseases such as neurodegenerative disorders and inflammatory conditions. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a significant role in inflammation pathways.
Research has shown that this compound may have significant implications in treating neurodegenerative diseases and conditions characterized by inflammation. The following table summarizes key findings from studies exploring its biological activity:
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Neurodegenerative Disease
A study investigated the compound's role in reducing neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in murine models. The results indicated that treatment with this compound significantly decreased neuronal damage and improved motor function .
Case Study 2: Inflammation Modulation
In another study focusing on inflammatory responses, this compound was shown to effectively inhibit sEH activity in vitro and in vivo, leading to a reduction in inflammatory markers .
Mechanism of Action
The mechanism of action of tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate and related compounds:
*Estimated based on structural analogs.
Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Propionyl vs. Acyl Groups: The target compound’s 1-propionyl group introduces a short aliphatic chain, enhancing metabolic stability compared to analogs with aromatic substituents (e.g., 4-cyanopyridin-2-yl in or 2-chloronicotinoyl in ). This difference may reduce off-target interactions in biological systems .
- Boc-Protected Amines : All compounds share the Boc group, but its position and adjacent substituents influence solubility. For example, the piperidin-4-ylmethyl group in increases hydrophobicity (MW 297.43), whereas the 2-methoxyethyl group in improves aqueous miscibility.
Biological Activity
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1286273-04-8
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
Research indicates that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH), a target implicated in various inflammatory and neurodegenerative conditions. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant protective effects against amyloid-beta (Aβ) toxicity, which is crucial in Alzheimer's disease research. For instance, related compounds have shown the ability to:
- Inhibit β-secretase and acetylcholinesterase, reducing Aβ aggregation.
- Protect astrocytes from Aβ-induced cell death by decreasing levels of pro-inflammatory cytokines such as TNF-α and free radicals .
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacological effects of the compound:
- Neuroprotection : In models of neurodegeneration, such as those induced by scopolamine, compounds with similar structures have been shown to reduce cognitive deficits and improve neuronal survival .
- Inflammation Modulation : The compound's ability to modulate inflammatory responses has been observed, with potential applications in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Q & A
Q. How can in vitro activity data be extrapolated to in vivo efficacy?
- PK/PD Modeling:
- Calculate free plasma concentration (C_free) using plasma protein binding data (e.g., 95% bound → C_free = 5% of total).
- Ensure C_free > IC₅₀ for ≥6 hours/day to achieve efficacy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
